Acetic acid, [2-(4-octylphenoxy)ethoxy]-
Overview
Description
Acetic acid, [2-(4-octylphenoxy)ethoxy]-: is a synthetic organic compound with the molecular formula C18H28O4 and a molecular weight of 308.4 g/mol . It belongs to the family of phenoxyalkanoic acids and is characterized by its white crystalline powder form, which is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, [2-(4-octylphenoxy)ethoxy]- typically involves the reaction of 4-octylphenol with ethylene oxide to form 2-(4-octylphenoxy)ethanol . This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of Acetic acid, [2-(4-octylphenoxy)ethoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid, [2-(4-octylphenoxy)ethoxy]- can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyethoxyacetic acids.
Scientific Research Applications
Chemistry: In chemistry, Acetic acid, [2-(4-octylphenoxy)ethoxy]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential role as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.
Medicine: In medical research, Acetic acid, [2-(4-octylphenoxy)ethoxy]- has been explored for its potential therapeutic applications. It has been tested as a PPARα agonist in clinical trials for the treatment of hyperlipidemia and type 2 diabetes .
Industry: In the industrial sector, the compound is used in the formulation of surfactants and emulsifiers . It is also employed in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of Acetic acid, [2-(4-octylphenoxy)ethoxy]- involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) . As a PPARα agonist, the compound binds to the receptor, activating it and leading to the regulation of genes involved in lipid metabolism and glucose homeostasis . This results in the reduction of triglyceride levels and improvement in insulin sensitivity .
Comparison with Similar Compounds
- [2-(4-Nonylphenoxy)ethoxy]acetic acid
- [2-(4-Decylphenoxy)ethoxy]acetic acid
- [2-(4-Dodecylphenoxy)ethoxy]acetic acid
Comparison: Compared to its analogs, Acetic acid, [2-(4-octylphenoxy)ethoxy]- exhibits unique properties due to the octyl group . This hydrophobic tail influences its solubility , binding affinity , and biological activity . The presence of the octyl group enhances its lipophilicity , making it more effective in interacting with lipid membranes and receptors.
Properties
IUPAC Name |
2-[2-(4-octylphenoxy)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)22-14-13-21-15-18(19)20/h9-12H,2-8,13-15H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGROLKAUBWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778820 | |
Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154826-10-5 | |
Record name | [2-(4-Octylphenoxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(4-octylphenoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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